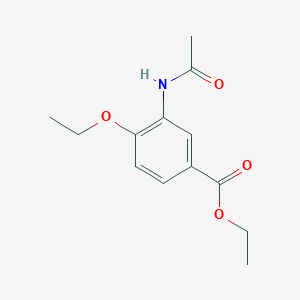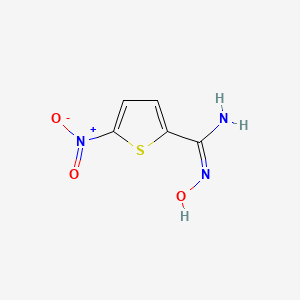
2-Thiophenecarboximidamide,N-hydroxy-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is a chemical compound with the molecular formula C5H5N3O3S It is known for its unique structure, which includes a thiophene ring substituted with a carboximidamide group, a hydroxy group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- typically involves the reaction of 2-thiophenecarbonitrile with hydroxylamine and a nitro-substituted reagent. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may include steps such as nitration, reduction, and amidation to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- .
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents like sodium borohydride or hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino-substituted thiophene derivatives.
Substitution: Thiophene derivatives with different functional groups replacing the nitro or hydroxy groups.
Applications De Recherche Scientifique
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboximidamide,N-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the nitro and hydroxy groups, which can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-Hydroxy-2-thiophenecarboximidamide: Similar structure but lacks the nitro group.
2-Thiophenecarboximidamide: Lacks both the hydroxy and nitro groups.
5-Nitro-2-thiophenecarboximidamide: Lacks the hydroxy group.
Uniqueness
2-Thiophenecarboximidamide,N-hydroxy-5-nitro- is unique due to the combination of the thiophene ring with the carboximidamide, hydroxy, and nitro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H5N3O3S |
|---|---|
Poids moléculaire |
187.18 g/mol |
Nom IUPAC |
N'-hydroxy-5-nitrothiophene-2-carboximidamide |
InChI |
InChI=1S/C5H5N3O3S/c6-5(7-9)3-1-2-4(12-3)8(10)11/h1-2,9H,(H2,6,7) |
Clé InChI |
WGEAJJKKCFXAOP-UHFFFAOYSA-N |
SMILES isomérique |
C1=C(SC(=C1)[N+](=O)[O-])/C(=N\O)/N |
SMILES canonique |
C1=C(SC(=C1)[N+](=O)[O-])C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


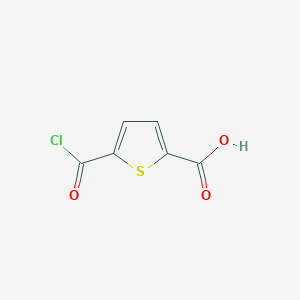
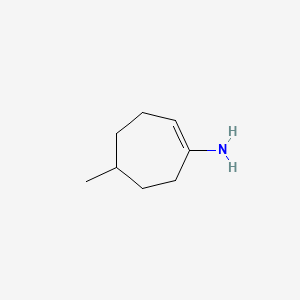



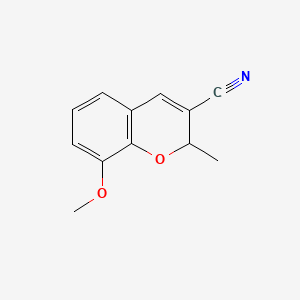

![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
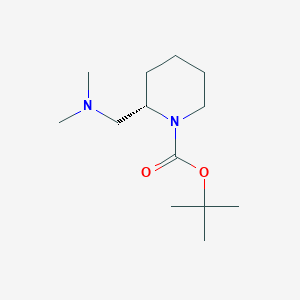
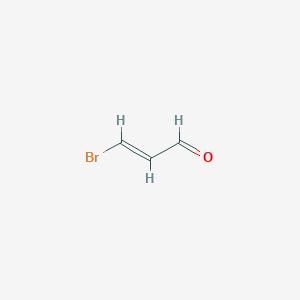
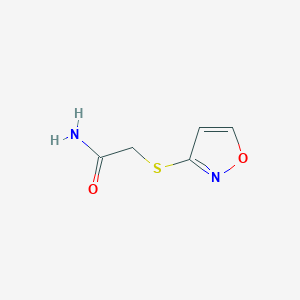
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
